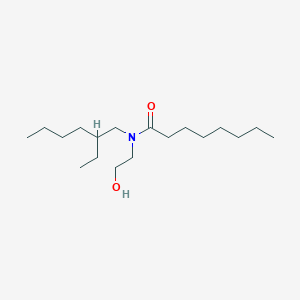

N-(2-Ethylhexyl)-N-(2-hydroxyethyl)octanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

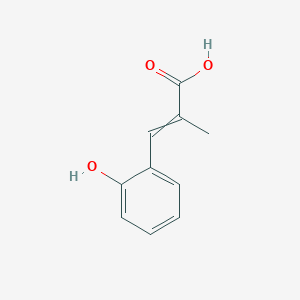

Octyl Salicylate , belongs to the class of organic compounds known as salicylic acid esters. It is commonly used in sunscreens and other cosmetic products due to its UV-absorbing properties. Octyl Salicylate is an oil-soluble compound that provides protection against UVB radiation.

Preparation Methods

Synthetic Routes::

- Esterification:

- Octyl Salicylate can be synthesized through the esterification of salicylic acid (2-hydroxybenzoic acid) with 2-ethylhexanol. The reaction is typically catalyzed by an acid (e.g., sulfuric acid or p-toluenesulfonic acid).

- The chemical equation for this reaction is:

Salicylic acid+2-Ethylhexanol→Octyl Salicylate+Water

- Industrial production of Octyl Salicylate involves large-scale esterification processes. Manufacturers optimize reaction conditions (temperature, pressure, and catalyst concentration) to achieve high yields.

- Purification steps, such as distillation or recrystallization, are employed to obtain pure Octyl Salicylate.

Chemical Reactions Analysis

Reactions::

- Acid-catalyzed esterification: Sulfuric acid or p-toluenesulfonic acid.

- Hydrolysis: Water and heat.

- Photodegradation: UV light exposure.

- Hydrolysis: Salicylic acid and 2-ethylhexanol.

- Photodegradation: Salicylic acid and other byproducts.

Scientific Research Applications

Octyl Salicylate finds applications in various fields:

Cosmetics: It is a common ingredient in sunscreens, lotions, and moisturizers due to its UVB-absorbing properties.

Pharmaceuticals: Some topical medications contain Octyl Salicylate for its skin penetration-enhancing effects.

Chemical Research: Researchers study its stability, photodegradation kinetics, and interactions with other compounds.

Mechanism of Action

- Octyl Salicylate absorbs UVB radiation, preventing it from penetrating the skin.

- It acts as a chemical filter , converting UV energy into harmless heat.

- Molecular targets include skin cells and the stratum corneum.

Comparison with Similar Compounds

Octyl Methoxycinnamate (OMC): Another common UVB filter used in sunscreens.

Avobenzone: A UVA filter often combined with Octyl Salicylate for broad-spectrum protection.

: PubChem. N-(2-Ethylhexyl)-N-(2-hydroxyethyl)octanamide. Retrieved from PubChem. : Kligman, A. M., & Willis, I. (1975). A new sunscreen. Journal of the American Academy of Dermatology, 2(3), 249-256.

Properties

CAS No. |

105937-24-4 |

|---|---|

Molecular Formula |

C18H37NO2 |

Molecular Weight |

299.5 g/mol |

IUPAC Name |

N-(2-ethylhexyl)-N-(2-hydroxyethyl)octanamide |

InChI |

InChI=1S/C18H37NO2/c1-4-7-9-10-11-13-18(21)19(14-15-20)16-17(6-3)12-8-5-2/h17,20H,4-16H2,1-3H3 |

InChI Key |

DEMNRHZMKMGSJV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(=O)N(CCO)CC(CC)CCCC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[3-(Piperidin-1-yl)propyl]cyclohexanecarboximidamide](/img/structure/B14323009.png)

![6-[(E)-hydroxyiminomethyl]-2-(hydroxyiminomethyl)-4-nonylphenol](/img/structure/B14323034.png)

![3,6,9,12,15,18,21,24,27,30-Decaoxabicyclo[30.3.1]hexatriaconta-1(36),32,34-triene-36-carboxylic acid](/img/structure/B14323057.png)